molecular formula C10H16O B1660096 3-Buten-2-one, 4-cyclohexyl- CAS No. 7152-32-1

3-Buten-2-one, 4-cyclohexyl-

Cat. No.: B1660096
CAS No.: 7152-32-1
M. Wt: 152.23 g/mol
InChI Key: PZJXLLHDHUDWFH-BQYQJAHWSA-N
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Description

3-Buten-2-one, 4-cyclohexyl- is an organic compound with the molecular formula C10H16O. It is a member of the enone family, characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Buten-2-one, 4-cyclohexyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with crotonaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enone product.

Industrial Production Methods

In industrial settings, the production of 3-Buten-2-one, 4-cyclohexyl- often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-cyclohexyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 3-Buten-2-one, 4-cyclohexyl- can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the enone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Enaminones, thioethers

Scientific Research Applications

3-Buten-2-one, 4-cyclohexyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: 3-Buten-2-one, 4-cyclohexyl- is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-cyclohexyl- involves its reactivity as an electrophile due to the presence of the conjugated enone system. This allows it to participate in Michael addition reactions, where nucleophiles attack the β-carbon of the enone. The compound can also undergo cycloaddition reactions, forming cyclic structures that are valuable in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone (MVK): Similar in structure but lacks the cyclohexyl group.

    4-Phenyl-3-buten-2-one: Contains a phenyl group instead of a cyclohexyl group.

    Cyclohexenone: A simpler enone with a cyclohexyl ring but no additional substituents.

Uniqueness

3-Buten-2-one, 4-cyclohexyl- is unique due to the presence of both the enone system and the cyclohexyl group, which imparts specific reactivity and steric properties. This combination makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations.

Biological Activity

3-Buten-2-one, 4-cyclohexyl- (CAS No. 7152-32-1) is an organic compound with notable chemical properties and potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, toxicity, and relevant case studies.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • Structure : The compound features a butenone structure with a cyclohexyl substituent, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to 3-buten-2-one derivatives exhibit antimicrobial activity. For instance, studies on various cyclohexyl derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disrupting cell membrane integrity or inhibiting key metabolic pathways in bacteria .

Cytotoxicity and Antiproliferative Effects

Some studies have explored the cytotoxic effects of cyclohexyl-containing compounds on cancer cell lines. For example, the antiproliferative activity of related compounds has been measured using IC50 values in various cancer cell assays. Although specific data for 3-buten-2-one, 4-cyclohexyl- is limited, the structural similarities suggest potential for similar activity.

CompoundCell LineIC50 (µM)
4-Cyclohexyl-3-buten-2-oneMCF-7 (Breast Cancer)TBD
Cyclohexyl Derivative AHeLa (Cervical Cancer)TBD
Cyclohexyl Derivative BA549 (Lung Cancer)TBD

Neuroprotective Effects

The neuroprotective potential of cyclohexane derivatives has been investigated in the context of neurodegenerative diseases. Some studies suggest that these compounds can modulate signaling pathways associated with neuronal health, potentially offering protective effects against oxidative stress and apoptosis in neuronal cells .

Case Studies

  • Photodissociation Dynamics : A study focused on the photodissociation dynamics of cyclohexyl radicals derived from similar compounds highlighted the complex behavior of these radicals under UV light exposure. This research provides insights into the stability and reactivity of cyclohexyl-related structures, which may influence their biological activity .
  • In Vitro Studies : In vitro experiments assessing the impact of cyclohexyl derivatives on various cell types have shown promising results regarding their ability to inhibit cell proliferation and induce apoptosis in cancer cells. These findings warrant further exploration into their mechanisms of action and therapeutic potential .

Toxicity and Safety

The safety profile of 3-buten-2-one, 4-cyclohexyl- remains under-researched. However, preliminary data suggest that like many organic compounds, it may exhibit toxicity at high concentrations or prolonged exposure. Understanding the dose-response relationship is crucial for evaluating its safety in potential therapeutic applications.

Properties

IUPAC Name

(E)-4-cyclohexylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJXLLHDHUDWFH-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064578
Record name 3-Buten-2-one, 4-cyclohexyl-
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-32-1, 41437-84-7
Record name 3-Buten-2-one, 4-cyclohexyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexyl-3-buten-2-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one, 4-cyclohexyl-
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Record name 3-Buten-2-one, 4-cyclohexyl-
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Record name 3-Buten-2-one, 4-cyclohexyl-
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Record name 4-cyclohexyl-3-buten-2-one
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Record name 4-CYCLOHEXYL-3-BUTEN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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